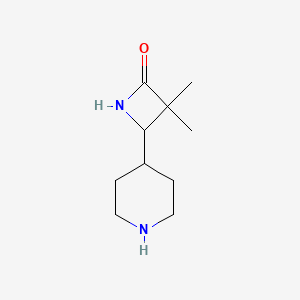![molecular formula C22H31NO3 B3008215 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 405077-82-9](/img/structure/B3008215.png)
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as ADEA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. ADEA has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to bind to the dopamine transporter, which could explain its potential use in Parkinson's disease. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase pain threshold in animal models, suggesting its potential use as an analgesic. 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce inflammation in animal models, which could have implications for the treatment of inflammatory diseases. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation of using 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments is its limited solubility in water, which could affect its bioavailability.
Orientations Futures
There are several future directions for research on 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is its potential use as a treatment for Parkinson's disease, given its activity as a dopamine transporter inhibitor. Additionally, further research is needed to fully understand the mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and its potential use as an analgesic and anti-inflammatory agent. Finally, more research is needed to explore the anticancer activity of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction of 2-adamantanone with 3,4-dimethoxyphenethylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography. This method has been used successfully to produce 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in high yields.
Applications De Recherche Scientifique
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. It has also been investigated for its activity as a dopamine transporter inhibitor, which could have implications for the treatment of Parkinson's disease. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have anticancer activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-25-19-4-3-15(10-20(19)26-2)5-6-23-21(24)14-22-11-16-7-17(12-22)9-18(8-16)13-22/h3-4,10,16-18H,5-9,11-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCALMZVCVBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

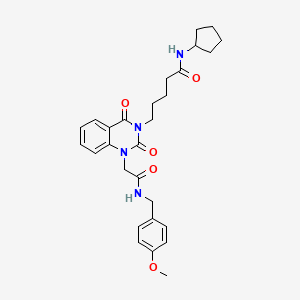
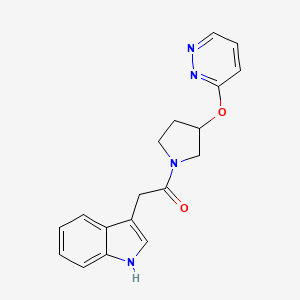

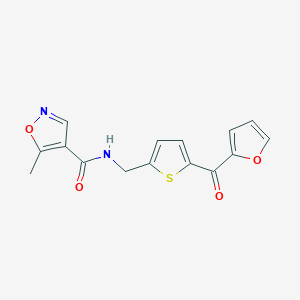
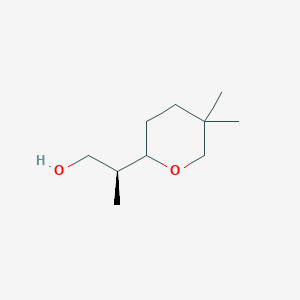
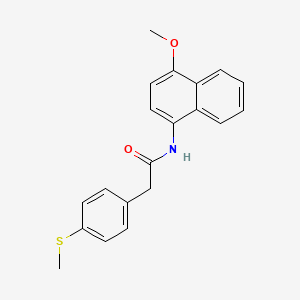
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)
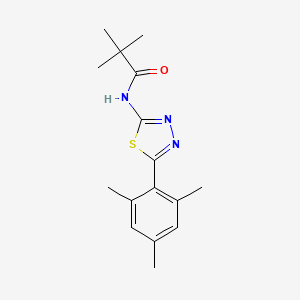

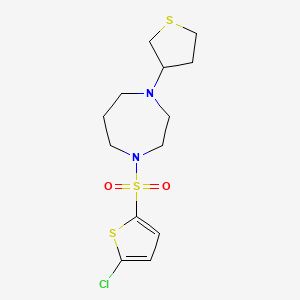
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
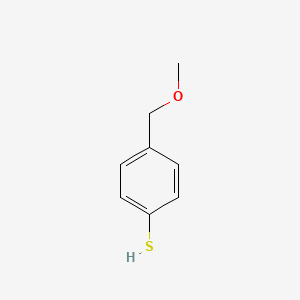
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
